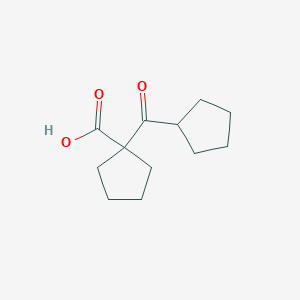
1-(Cyclopentanecarbonyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentanecarbonyl)cyclopentane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclopentane ring bonded to both a carbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopentanecarbonyl)cyclopentane-1-carboxylic acid can be synthesized through several methods:
Palladium-Catalyzed Hydrocarboxylation: This method involves the reaction of cyclopentene with carbon monoxide and water in the presence of a palladium catalyst.
Base-Induced Ring Contraction: Another approach involves the base-induced ring contraction of 2-chlorocyclohexanone to form methyl cyclopentanecarboxylate, which can then be hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods: The industrial production of this compound often employs the palladium-catalyzed hydrocarboxylation method due to its efficiency and scalability. This method allows for the production of large quantities of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentanecarbonyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyclopentane ring.
Reduction: Alcohol derivatives.
Substitution: Substituted cyclopentane derivatives.
Scientific Research Applications
1-(Cyclopentanecarbonyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and fragrances.
Mechanism of Action
The mechanism of action of 1-(Cyclopentanecarbonyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The carboxylic acid group, in particular, plays a crucial role in its reactivity and binding properties.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Shares the cyclopentane ring and carboxylic acid group but lacks the additional carbonyl group.
Cyclopentylcarboxylic acid: Similar structure but differs in the positioning of functional groups.
Uniqueness: 1-(Cyclopentanecarbonyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a carbonyl group and a carboxylic acid group on the cyclopentane ring. This dual functionality imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(cyclopentanecarbonyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H18O3/c13-10(9-5-1-2-6-9)12(11(14)15)7-3-4-8-12/h9H,1-8H2,(H,14,15) |
InChI Key |
DKFGDJGUSXPVMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















